molecular formula C17H17F3N2O4S B258370 2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B258370
M. Wt: 402.4 g/mol
InChI Key: MQBDUSMDDRKIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound commonly known as TAK-659. It is a selective inhibitor of the protein kinase BTK (Bruton tyrosine kinase), which is an important target for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

TAK-659 is a selective inhibitor of BTK, which is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK is essential for the survival and proliferation of B-cells, and its dysregulation has been implicated in various diseases. TAK-659 binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent and selective inhibitory activity against BTK in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cells and inhibit the growth of B-cell malignancies. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its potent and selective inhibitory activity against BTK, its ability to induce apoptosis in B-cells, and its potential in the treatment of various diseases. However, TAK-659 also has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of TAK-659. One direction is to investigate the therapeutic potential of TAK-659 in combination with other drugs for the treatment of various diseases. Another direction is to develop more potent and selective BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the mechanism of action of TAK-659 and its potential off-target effects.

Synthesis Methods

The synthesis method of TAK-659 involves several steps, as described in a patent filed by Takeda Pharmaceutical Company Limited. The first step involves the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-methoxybenzenesulfonamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with 2-bromo-N-(3-(trifluoromethyl)phenyl)acetamide in the presence of a palladium catalyst to form TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. It has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, and inflammatory diseases, such as asthma and chronic obstructive pulmonary disease.

properties

Product Name

2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C17H17F3N2O4S

Molecular Weight

402.4 g/mol

IUPAC Name

2-(3-methoxy-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H17F3N2O4S/c1-26-15-8-4-7-14(10-15)22(27(2,24)25)11-16(23)21-13-6-3-5-12(9-13)17(18,19)20/h3-10H,11H2,1-2H3,(H,21,23)

InChI Key

MQBDUSMDDRKIJZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.